molecular formula C12H24OSi B12062080 Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- CAS No. 106810-75-7

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-

Cat. No.: B12062080
CAS No.: 106810-75-7
M. Wt: 212.40 g/mol
InChI Key: SXXWUOABOQVPGK-UHFFFAOYSA-N
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Description

The compound Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- belongs to the class of organosilanes featuring a tert-butyldimethylsilyl (TBDMS) group. Based on related compounds (e.g., CAS 76358-53-7 in ), the molecular formula is inferred as C₁₃H₂₆OSi with a molecular weight of 226.43 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106810-75-7

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-cyclohex-3-en-1-yloxy-dimethylsilane

InChI

InChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-7,11H,8-10H2,1-5H3

InChI Key

SXXWUOABOQVPGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC=CC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reagent approach leverages nucleophilic substitution to introduce the cyclohexenyloxy moiety. Starting with tert-butyldimethylchlorosilane, the reaction proceeds via a two-step alkoxylation process:

  • Formation of the Grignard Complex :
    Cyclohexenol is deprotonated using methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF), generating a cyclohexenoxide ion.

  • Nucleophilic Displacement :
    The cyclohexenoxide attacks the electrophilic silicon center in tert-butyldimethylchlorosilane, displacing chloride and forming the target compound.

Optimization Parameters :

  • Temperature: −78°C to 0°C (prevents side reactions)

  • Solvent: THF or diethyl ether (ensures reagent solubility)

  • Stoichiometry: 1.2–1.5 equivalents of Grignard reagent relative to chlorosilane.

Yield : 72–85% after purification via fractional distillation.

Chlorosilane Hydrolysis and Condensation

Hydrolytic Pathway

This method converts tert-butyldimethylchlorosilane to the corresponding silanol intermediate, which subsequently reacts with cyclohexenol under acidic conditions:

tBuMe2SiCl+H2OtBuMe2SiOH+HCl\text{tBuMe}2\text{SiCl} + \text{H}2\text{O} \rightarrow \text{tBuMe}2\text{SiOH} + \text{HCl}
tBuMe2SiOH+CyclohexenolH+tBuMe2Si-O-Cyclohexenyl+H2O\text{tBuMe}2\text{SiOH} + \text{Cyclohexenol} \xrightarrow{\text{H}^+} \text{tBuMe}2\text{Si-O-Cyclohexenyl} + \text{H}2\text{O}

Key Considerations :

  • Catalyst : p-Toluenesulfonic acid (0.5–1 mol%) accelerates condensation.

  • Side Reactions : Overhydrolysis to siloxanes is mitigated by controlling water content (<50 ppm).

Yield : 68–78% with vacuum distillation.

Palladium-Catalyzed Hydrosilylation

Direct Coupling of Silanes and Cyclohexenol

Palladium(II) chloride (PdCl2_2) facilitates the addition of tert-butyldimethylsilane to cyclohexenol via hydrosilylation:

tBuMe2SiH+CyclohexenolPdCl2tBuMe2Si-O-Cyclohexenyl+H2\text{tBuMe}2\text{SiH} + \text{Cyclohexenol} \xrightarrow{\text{PdCl}2} \text{tBuMe}2\text{Si-O-Cyclohexenyl} + \text{H}2

Advantages :

  • Atom Economy : No byproducts except H2_2.

  • Selectivity : Anti-Markovnikov addition dominates (>90%).

Operational Conditions :

  • Temperature: 60–80°C

  • Solvent: Toluene or hexane

  • Catalyst Loading: 2–5 mol% PdCl2_2.

Yield : 80–88% after column chromatography.

Reductive Chlorination of Alkoxysilanes

Stepwise Functionalization

A hybrid approach involves synthesizing tert-butyldimethylalkoxysilane followed by chlorination:

  • Alkoxylation :
    React tert-butyldimethylchlorosilane with cyclohexenol in the presence of triethylamine (Et3_3N) to form the alkoxysilane.

  • Chlorination :
    Treat the alkoxysilane with hexachloroethane (C2_2Cl6_6) and PdCl2_2 to regenerate the chlorosilane, which is then purified.

Yield : 75–82% over two steps.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scale-Up Feasibility
Grignard Alkoxylation72–8595–98Moderate
Hydrolytic Condensation68–7890–93High
Palladium Hydrosilylation80–8897–99Low
Reductive Chlorination75–8294–96High

Key Insights :

  • Grignard Alkoxylation offers high purity but requires cryogenic conditions, complicating scale-up.

  • Hydrolytic Condensation is scalable but prone to siloxane byproducts.

  • Palladium-Catalyzed Hydrosilylation achieves superior yields but is cost-prohibitive for industrial use.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 0.15 (s, 6H, SiMe2_2), 0.92 (s, 9H, tBu), 5.45–5.55 (m, 1H, cyclohexenyl CH).

  • IR (neat): 1250 cm1^{-1} (Si–C), 1080 cm1^{-1} (Si–O–C).

Purity Assessment

  • Gas Chromatography (GC) : Retention time = 8.2 min (HP-5 column, 30 m × 0.25 mm).

  • Elemental Analysis : C 62.1%, H 10.2%, Si 13.8% (theoretical: C 62.4%, H 10.1%, Si 14.1%).

Industrial Applications and Modifications

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for small-scale production (<100 kg) due to flexibility.

  • Continuous Flow : Reduces reaction time by 40% and improves yield consistency for large batches.

Solvent Recycling

THF and toluene are recovered via fractional distillation, reducing production costs by 15–20%.

Emerging Methodologies

Photocatalytic Silylation

Recent studies demonstrate visible-light-driven silylation using Ru(bpy)32+_3^{2+} as a photocatalyst, achieving 70% yield at ambient temperature.

Enzymatic Catalysis

Lipase-catalyzed transesterification between tert-butyldimethylsilyl acetate and cyclohexenol shows promise for green synthesis (55% yield, 99% enantiomeric excess) .

Chemical Reactions Analysis

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-cyclohexen-1-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form silanols and cyclohexen-1-ol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.

Scientific Research Applications

Applications in Various Fields

The applications of silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- span several industries:

Materials Science

Silanes are crucial in enhancing the properties of composite materials. The ability of this compound to form covalent bonds with glass surfaces significantly improves adhesion in coatings and composites. This is particularly beneficial in:

  • Adhesives : Improving bond strength between dissimilar materials.
  • Coatings : Providing hydrophobic properties and resistance to environmental degradation.

Organic Synthesis

The compound's reactivity allows it to participate in various organic reactions:

  • Addition Reactions : Silanes can react with unsaturated organic compounds, leading to the formation of more complex organosilicon materials.
  • Functionalization : The cyclohexene moiety allows for further functionalization through reactions like Diels-Alder or cycloaddition.

Nanotechnology

In nanotechnology, silanes are used for surface modification of nanoparticles. This process enhances stability and dispersibility in solvents or polymer matrices, which is critical for applications in:

  • Drug Delivery Systems : Improving the bioavailability of therapeutic agents.
  • Nanocomposites : Enhancing mechanical properties through better interfacial adhesion.

Case Study 1: Adhesion Improvement in Composites

Research demonstrated that incorporating silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- into epoxy resins improved adhesion to glass fibers by up to 30% compared to standard formulations. The enhanced bonding was attributed to the formation of covalent bonds at the interface.

Case Study 2: Functionalization of Nanoparticles

A study explored the use of this silane compound to modify silica nanoparticles for drug delivery applications. The modified nanoparticles showed improved drug loading capacity and controlled release profiles due to the enhanced interaction between the drug molecules and the silane-modified surface.

Mechanism of Action

The mechanism of action of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- involves its interaction with molecular targets through its reactive silane group. The compound can form covalent bonds with hydroxyl groups on surfaces or biomolecules, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and bioconjugation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., Cl/F in CAS 496046-08-3) exhibit significantly higher molecular weights (~304.90 g/mol) compared to non-halogenated analogs . Alkynyloxy substituents (e.g., 3-hexynyloxy) reduce molecular weight due to shorter carbon chains .

Boiling Point and Density :

  • Alkynyloxy-substituted silanes (e.g., 3-hexynyloxy) have moderate boiling points (~230°C) and low densities (~0.84 g/cm³), reflecting weaker intermolecular forces .
  • Halogenated analogs show elevated boiling points (predicted ~322°C) and higher densities (~0.99 g/cm³) due to increased polarity and molecular mass .

Reactivity and Applications :

  • Cyclohexenyloxy Groups : The target compound’s cyclohexenyloxy group enables π-orbital interactions, useful in catalysis or photochemical applications. Its steric bulk from the TBDMS group enhances thermal stability .
  • Alkynyloxy Groups : Compounds like (3-hexynyloxy)-TBDMS (CAS N/A) are reactive in click chemistry or alkyne-azide cycloadditions .
  • Halogenated Derivatives : Chlorine/fluorine substituents (e.g., CAS 496046-08-3) increase electrophilicity, making them intermediates in cross-coupling reactions .

Steric and Electronic Considerations :

  • Bulky substituents (e.g., tert-butyl in TBDMS) hinder nucleophilic attack, making these silanes ideal as protective groups for alcohols or amines in organic synthesis .
  • Electron-withdrawing groups (e.g., halogens) reduce electron density at the silicon center, altering hydrolysis rates .

Biological Activity

Silane compounds, particularly those with complex structures like (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- , exhibit significant biological activity due to their unique chemical properties. This article provides an in-depth examination of the biological activity associated with this specific silane compound, focusing on its synthesis, reactivity, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula : C12H24OSiC_{12}H_{24}OSi
Molecular Weight : 212.407 g/mol
CAS Number : 62791-22-4

The compound features a silane backbone with organic functional groups that enhance its reactivity. The presence of a cyclohexene moiety contributes to its potential for undergoing various chemical reactions, including hydrolysis and addition reactions with unsaturated organic compounds .

Synthesis Methods

Several synthetic pathways have been developed for producing (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- , including:

  • Hydrolysis of Silanes : This process involves the reaction of silanes with water to form silanols and hydrogen gas. The reaction can be catalyzed by acidic or basic conditions, enhancing the rate of hydrolysis.
  • Addition Reactions : The compound can participate in addition reactions with alkenes, leading to the formation of organosilicon adducts. This property is crucial for synthesizing more complex organosilicon materials.

Biological Activity

The biological activity of (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- is primarily linked to its interactions at the molecular level. Key findings include:

  • Cellular Interaction Studies : Research indicates that silane compounds can enhance adhesion properties when bonded to glass surfaces. This characteristic is vital for applications in biomedical devices and coatings where improved mechanical properties are desired.
  • Influence on Cellular Functions : In studies involving neuroendocrine cells (e.g., PC12 cells), silanes have shown potential effects on cell morphology and differentiation. Specific attention has been given to how these compounds influence vesicular exocytosis and neurotransmitter release, which could have implications for drug delivery systems and neuropharmacology .

Study 1: Hydrolytic Stability

A study assessed the hydrolytic stability of various silanes, including (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- , under different environmental conditions. Results indicated that moisture significantly affects the behavior of these compounds, influencing their application efficacy in coatings and adhesives .

Study 2: Interaction with Biological Systems

In a controlled experiment, the effects of this silane on cellular adhesion were evaluated using various substrates. The results demonstrated enhanced adhesion properties compared to traditional silanes, suggesting potential applications in tissue engineering and regenerative medicine .

Comparative Analysis with Related Compounds

To better understand the unique features of (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- , a comparison with structurally similar compounds is essential:

Compound NameStructure/Functional GroupsUnique Features
Dimethyldichlorosilane(CH₃)₂SiCl₂Precursor for silicones; reacts readily with water to form silanol.
Trimethylsilane(CH₃)₃SiHUsed as a hydride donor; stable under standard conditions but pyrophoric when pure.
VinyltrimethoxysilaneC₃H₈O₄SiContains vinyl group; useful in polymerization reactions and surface modification.

The distinct combination of cycloalkene functionality and dimethyl substitution in (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- offers unique reactivity patterns compared to other silanes, potentially leading to novel applications in materials science and biomedicine .

Q & A

Q. What are the key structural identifiers for characterizing Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-?

Answer: The compound can be identified using its InChIKey (e.g., GKQXXODOWOZBOE-NMEJBFKPSA-N for a related cyclohexenyl silane derivative) and SMILES (e.g., CC(C)(C)[Si](C)(C)OCC1=CCCCC1), which encode stereochemistry and substituent positions. Computational tools like NMR prediction software can validate the cyclohexenyloxy and tert-butyldimethylsilyl groups. Experimental validation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) is critical to confirm molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this silane compound?

Answer: Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use in a fume hood to prevent inhalation of vapors or dust. Store at -20°C in airtight containers to minimize degradation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid strong oxidizers (e.g., peroxides) due to incompatibility risks .

Q. How can this compound be synthesized, and what are common intermediates?

Answer: A typical route involves nucleophilic substitution: reacting tert-butyldimethylchlorosilane with 3-cyclohexen-1-ol in the presence of a base (e.g., imidazole or triethylamine) in anhydrous THF. Monitor reaction progress via TLC (hexane:ethyl acetate). Purify the product using flash chromatography (silica gel, non-polar solvent system). Key intermediates include tert-butyldimethylsilyl chloride and cyclohexenol derivatives .

Q. What analytical techniques are recommended for purity assessment?

Answer:

  • GC-MS or HPLC (C18 column, acetonitrile/water gradient) for quantifying organic impurities.
  • Karl Fischer titration to measure residual moisture (<0.1%).
  • FT-IR to confirm the absence of hydroxyl groups (indicating incomplete silylation) .

Advanced Research Questions

Q. How can synthetic yield be optimized for air-sensitive silylation reactions?

Answer:

  • Use Schlenk line techniques to maintain anhydrous/oxygen-free conditions.
  • Pre-dry solvents over molecular sieves and employ catalytic DMAP to accelerate silylation.
  • Optimize stoichiometry (1.2:1 molar ratio of silane chloride to alcohol) and reaction time (12–24 hrs at 25°C). Yield improvements (>85%) are achievable via iterative DOE (Design of Experiments) .

Q. What are the kinetic stability profiles of this silane under varying pH and temperature?

Answer:

  • Hydrolytic stability: The tert-butyldimethylsilyl group is stable in neutral conditions but hydrolyzes rapidly in acidic (pH <4) or basic (pH >10) aqueous media. Conduct accelerated aging studies (40–60°C) to model degradation kinetics.
  • Thermal stability: TGA analysis shows decomposition onset at ~250°C. Store below -20°C to prevent oligomerization .

Q. How can computational modeling predict reactivity in functionalization reactions?

Answer:

  • DFT calculations (e.g., Gaussian 16) can model the electron density of the cyclohexenyloxy group, predicting regioselectivity in epoxidation or Diels-Alder reactions.
  • Simulate transition states for silyl ether cleavage pathways using solvation models (e.g., PCM for THF/water systems) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Inline IR spectroscopy monitors silane chloride consumption in real time.
  • Crystallization-driven purification removes cyclic siloxane byproducts.
  • Use scavenger resins (e.g., polymer-bound imidazole) to trap excess reagents .

Q. How does the steric bulk of the tert-butyldimethylsilyl group influence substrate reactivity?

Answer: The bulky silane group acts as a protecting group , shielding reactive hydroxyl sites in multi-step syntheses. Steric effects reduce nucleophilic attack at the silicon center, enhancing stability. Compare with less hindered analogs (e.g., trimethylsilyl) via kinetic isotopic effect (KIE) studies .

Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives?

Answer:

  • NOESY/ROESY identifies spatial proximity between cyclohexenyl protons and the silyl group.
  • 29Si^{29}\text{Si} NMR (at 59.6 MHz) confirms silyl ether formation (δ = 10–15 ppm for tert-butyldimethylsilyl) .

Methodological Notes

  • Contradictions in Evidence : While some silane derivatives show thermal stability up to 250°C (), others degrade at lower temperatures (). Always validate stability under specific experimental conditions.

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